N-[2-(1-adamantyloxy)ethyl]benzenesulfonamide
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Overview
Description
N-[2-(1-adamantyloxy)ethyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, which includes an adamantane moiety, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-adamantyloxy)ethyl]benzenesulfonamide typically involves the reaction of 1-adamantanol with 2-chloroethyl benzenesulfonamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 1-adamantanol attacks the chloroethyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-adamantyloxy)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[2-(1-adamantyloxy)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-adamantyloxy)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes involved in folate metabolism, leading to antibacterial effects. The adamantane moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-adamantyloxy)ethyl]-4-nitrobenzenesulfonamide
- N-[2-(1-adamantyloxy)ethyl]-2-(hexyloxy)benzamide
- N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide
Uniqueness
N-[2-(1-adamantyloxy)ethyl]benzenesulfonamide is unique due to the presence of the adamantane moiety, which imparts distinct physicochemical properties
Properties
Molecular Formula |
C18H25NO3S |
---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C18H25NO3S/c20-23(21,17-4-2-1-3-5-17)19-6-7-22-18-11-14-8-15(12-18)10-16(9-14)13-18/h1-5,14-16,19H,6-13H2 |
InChI Key |
WGCGYFMYHFQSKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCNS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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